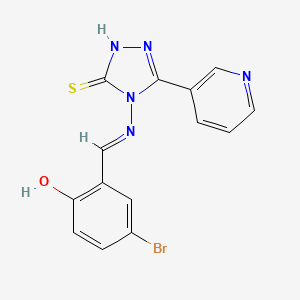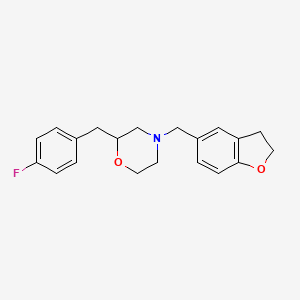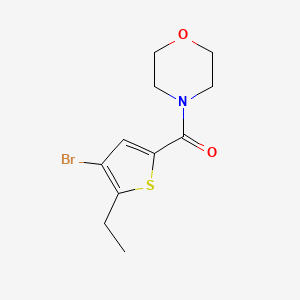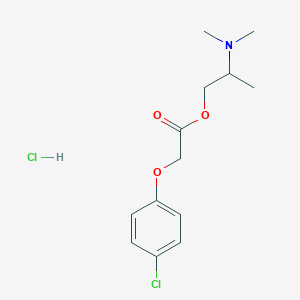
4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a synthetic organic compound that features a bromine atom, a mercapto group, a pyridinyl group, and a triazole ring
Wirkmechanismus
Target of Action
The primary targets of 4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol are the enzymes alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood glucose levels, making it a potential candidate for antidiabetic therapy .
Mode of Action
The compound interacts with its targets by binding to the active sites of the alpha-amylase and alpha-glucosidase enzymes . This binding inhibits the enzymes’ ability to break down complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream . The compound’s effectiveness as an inhibitor was demonstrated in molecular docking studies, where it showed a higher binding energy than the standard drug, Acarbose .
Biochemical Pathways
The inhibition of alpha-amylase and alpha-glucosidase affects the carbohydrate digestion pathway. Normally, these enzymes break down complex carbohydrates into simple sugars that can be absorbed into the bloodstream. By inhibiting these enzymes, the compound reduces the rate of carbohydrate digestion, leading to a slower and more controlled release of glucose into the bloodstream . This can help regulate blood glucose levels, particularly after meals.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels. By inhibiting alpha-amylase and alpha-glucosidase, the compound slows down the breakdown of carbohydrates, leading to a more gradual increase in blood glucose levels after meals . This can help manage postprandial hyperglycemia, a common issue in individuals with diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the mercapto group: This can be done through thiolation reactions.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution.
Final assembly: The final compound is assembled through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Disulfides: From oxidation of the mercapto group.
Reduced triazoles: From reduction reactions.
Substituted phenols: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks the pyridinyl group.
2-((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks the bromine atom.
4-Bromo-2-((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks both the pyridinyl group and the bromine atom.
Uniqueness
The presence of the bromine atom, mercapto group, pyridinyl group, and triazole ring in 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL makes it unique. These functional groups can confer specific chemical reactivity and biological activity, making the compound versatile for various applications.
Eigenschaften
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5OS/c15-11-3-4-12(21)10(6-11)8-17-20-13(18-19-14(20)22)9-2-1-5-16-7-9/h1-8,21H,(H,19,22)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXNIVXCOYQNGT-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(NZ)-N-[1-(3,4-dihydroisoquinolin-1-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B5960845.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-hydroxybenzohydrazide](/img/structure/B5960855.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)ethyl]acetamide](/img/structure/B5960862.png)
![N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE](/img/structure/B5960866.png)

![4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5960880.png)
![1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine](/img/structure/B5960881.png)
![N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B5960889.png)
![3,4,5-triethoxy-N-[4-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5960907.png)

![3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione](/img/structure/B5960929.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5960934.png)
![3-[(4Z)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5960940.png)

